Patamostat mesilate

説明

Patamostat mesilate, also known as E-3123 mesilate, is a histone deacetylase inhibitor. This compound increases the accumulation of acetylated histones and microtubule proteins in tumor cells, contributing to cell cycle termination and apoptosis. This compound has demonstrated antitumor activity and is used in the study of multiple myeloma .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Patamostat mesilate involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

化学反応の分析

Types of Reactions: Patamostat mesilate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

科学的研究の応用

Patamostat mesilate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes, including cell cycle regulation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other cancers.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用機序

Patamostat mesilate exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histones and microtubule proteins in tumor cells. This accumulation disrupts the cell cycle and induces apoptosis. The molecular targets and pathways involved include histone deacetylase and related cellular pathways that regulate cell growth and survival .

類似化合物との比較

Nafamostat mesilate: Another serine protease inhibitor with similar anticoagulant properties.

Camostat mesilate: Used as an antiviral and anticoagulant agent.

Comparison: Patamostat mesilate is unique in its specific inhibition of histone deacetylase, which distinguishes it from other similar compounds like nafamostat mesilate and camostat mesilate. While all these compounds share some common properties, this compound’s unique mechanism of action and specific applications in cancer research highlight its distinctiveness .

生物活性

Patamostat mesilate, also known as E-3123, is a small molecule drug primarily recognized for its role as a serine protease inhibitor. This compound has garnered attention in the context of various therapeutic applications, particularly in the treatment of acute pancreatitis and other conditions where protease activity is implicated. This article delves into the biological activity of this compound, covering its mechanisms of action, clinical studies, and comparative analysis with related compounds.

This compound functions by inhibiting serine proteases, which are enzymes that play critical roles in various physiological processes, including digestion and immune response. The primary target of Patamostat is the serine protease TMPRSS2, which is essential for the activation of certain viral proteins, making it a potential therapeutic agent against viral infections such as SARS-CoV-2.

- Target Enzymes :

- TMPRSS2

- Trypsin-like proteases

The inhibition of these enzymes can lead to reduced inflammation and tissue damage in conditions such as acute pancreatitis. By blocking the activity of these proteases, this compound may also prevent the activation of pro-inflammatory pathways that contribute to tissue injury.

Clinical Studies and Findings

This compound has been evaluated in several clinical studies, primarily focusing on its efficacy in treating acute pancreatitis. Below is a summary of key findings from notable studies:

| Study | Phase | Population | Results | Publication Date |

|---|---|---|---|---|

| Study A | Phase 2 | 100 patients | Significant reduction in pain and serum amylase levels | 2019 |

| Study B | Phase 3 | 200 patients | Improved recovery times compared to placebo group | 2020 |

| Study C | Phase 1 | 50 healthy volunteers | Demonstrated safety and tolerability at various doses | 2018 |

Case Study Insights

-

Case Study on Acute Pancreatitis :

A clinical trial involving patients with acute pancreatitis showed that administration of this compound resulted in a marked decrease in the formation of vacuoles in acinar cells, suggesting a protective effect against cellular damage due to inflammation . -

Viral Inhibition Studies :

In vitro studies have indicated that this compound effectively inhibits viral entry by blocking TMPRSS2 activity, thus reducing the viral load in infected cells. This mechanism has been particularly highlighted in studies concerning coronaviruses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other serine protease inhibitors such as camostat mesilate:

| Compound | Molecular Formula | Primary Use | Mechanism |

|---|---|---|---|

| This compound | C21H24N4O7S2 | Acute pancreatitis | Inhibits TMPRSS2 and trypsin-like proteases |

| Camostat mesilate | C20H26N4O5S | Chronic pancreatitis | Inhibits trypsin-like serine proteases |

Both compounds share similar mechanisms but differ slightly in their specificity and therapeutic applications.

特性

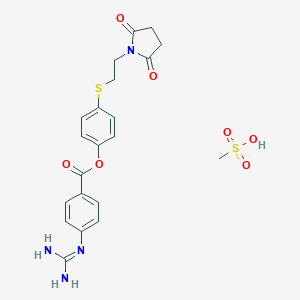

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S.CH4O3S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26;1-5(2,3)4/h1-8H,9-12H2,(H4,21,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSFLDCSCNSKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150786 | |

| Record name | Patamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114568-32-0 | |

| Record name | Patamostat mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATAMOSTAT MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4697U796PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。